4-[Butyl(methyl)amino]benzoic acid hydrochloride
Description
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
4-[butyl(methyl)amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H |
InChI Key |
SLJSOJWQVLQFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Process
Step 1: Formation of 4-carboxybenzaldehyde oxime or alkyl ester oxime
4-Carboxybenzaldehyde or methyl 4-formylbenzoate is reacted with hydroxylamine to yield the corresponding oxime.Step 2: Catalytic Reduction of Oxime
The oxime undergoes catalytic hydrogenation in an aqueous sodium hydroxide solution using catalysts such as palladium on carbon (Pd/C), platinum, rhodium, iridium, or nickel. Pd/C with 5-10 wt% palladium is preferred.Step 3: Acidification and Isolation
After hydrogenation, the reaction mixture is neutralized with concentrated hydrochloric acid to pH 7, followed by filtration and drying to isolate the 4-aminomethylbenzoic acid product.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Pd/C (5-10 wt% Pd) | Preferred catalyst for hydrogenation |
| Hydrogen Pressure | 1-15 atm (approx. 10 kg/cm²) | Ensures effective reduction |
| Temperature | 30-50 °C | Mild conditions to preserve functional groups |
| Stirring Speed (rpm) | 700-2000 | Higher stirring improves hydrogen solubility and reaction rate |
| Reaction Time | 2.5-8.5 hours | Longer times improve conversion |
| Sodium Hydroxide Amount | 0.2-1.0 equivalents relative to oxime | Controls byproduct formation and conversion efficiency |
Impact of Stirring Speed and Time
Data from Table 1 in patent CN102791677B show that increasing stirring speed and reaction time enhances conversion efficiency to 4-aminomethylbenzoic acid by improving hydrogen contact with the reaction mixture.
Adaptation to this compound
To synthesize this compound, the amino group introduced in the para position can be further alkylated or substituted with butyl and methyl groups. Common synthetic approaches include:
- Reductive amination : Reacting 4-aminomethylbenzoic acid with butanal and formaldehyde or methylating agents under reductive conditions to install the butyl(methyl)amino substituent.
- Direct substitution : Using nucleophilic substitution on a suitable leaving group precursor (e.g., 4-halobenzoic acid derivatives) with butyl(methyl)amine.
After obtaining the free base, acidification with hydrochloric acid forms the hydrochloride salt, enhancing stability and solubility.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Oxime Formation | 4-carboxybenzaldehyde + hydroxylamine | Formation of 4-carboxybenzaldehyde oxime |
| Catalytic Reduction | Pd/C catalyst, H₂ (10 kg/cm²), NaOH aqueous solution, 30-50 °C, stirring 1500 rpm, 3.5 hr | Reduction to 4-aminomethylbenzoic acid |
| Alkylation/Reductive Amination | Butyl(methyl)amine or aldehydes + reducing agent | Installation of butyl(methyl)amino group |
| Salt Formation | Concentrated HCl | Formation of hydrochloride salt |
Chemical Reactions Analysis
4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.
Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.
Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: It serves as a building block for the synthesis of other organic compounds.
Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.
Medicine: It has been used historically as an antihemorrhagic agent.
Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.
Mechanism of Action
The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 4-[Butyl(methyl)amino]benzoic acid hydrochloride with related benzoic acid derivatives:
*Molecular formula inferred from structural analysis.
Key Observations:
- Substituent Effects: The butyl(methyl)amino group in the target compound introduces significant hydrophobicity compared to shorter-chain amines (e.g., aminomethyl or aminoethyl groups). This may reduce aqueous solubility but enhance membrane permeability, a critical factor in drug design .
- Molecular Weight: The target compound’s higher molecular weight (242.45 g/mol) compared to simpler analogs (e.g., 201.65 g/mol for aminomethyl derivatives) could influence crystallization behavior and formulation stability .
Biological Activity
4-[Butyl(methyl)amino]benzoic acid hydrochloride, commonly referred to as a derivative of para-aminobenzoic acid (PABA), has garnered attention in various fields of biomedical research due to its potential biological activities. This compound's structure allows it to interact with several biological systems, making it a subject of interest for its therapeutic applications, particularly in anti-inflammatory and anticancer research.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 244.73 g/mol
- CAS Number : 100-00-0
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activities. It acts as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway, which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
Biological Activities
-
Anticancer Activity :
- Several studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 10 µM to 30 µM against these cell lines, indicating significant cytotoxic effects .
- The compound also exhibits synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer types.
- Anti-inflammatory Properties :
-
Cholinesterase Inhibition :
- Some studies suggest potential cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known cholinesterase inhibitors warrants further investigation into its neuroprotective potential .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | |
| Anticancer | HepG2 | 30 | |
| Anti-inflammatory | RAW 264.7 | 25 | |
| Cholinesterase Inhibition | SH-SY5Y | 15 |
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis as evidenced by flow cytometry analysis. The study noted a dose-dependent increase in caspase-3 activity, a marker for apoptosis, suggesting that this compound could serve as a potential therapeutic agent against breast cancer. -
Anti-inflammatory Mechanism Exploration :
Another investigation focused on the anti-inflammatory properties of the compound demonstrated that it significantly reduced the expression of cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). This finding indicates its potential application in managing inflammatory diseases.
Research Findings
Recent literature highlights the importance of structural modifications in enhancing the biological activity of PABA derivatives. For instance, adding alkyl chains has been shown to improve solubility and bioavailability, thus enhancing therapeutic efficacy . Ongoing research aims to explore these modifications further to optimize the pharmacological profiles of such compounds.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[butyl(methyl)amino]benzoic acid hydrochloride in laboratory settings?
- Methodological Answer :
- Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
- Work in a well-ventilated area with a fume hood, especially during synthesis or purification steps involving volatile solvents like ethanol or hydrochloric acid .
- Store the compound in a cool, dry environment (<25°C) away from heat sources and oxidizing agents. Use airtight containers to prevent moisture absorption .
- In case of exposure, immediately remove contaminated clothing and rinse affected areas with water for 15 minutes. Consult a physician and provide the safety data sheet .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Follow a modified Gabriel synthesis or nucleophilic substitution protocol. For example, reflux equimolar amounts of 4-chlorobenzoic acid derivative and butyl(methyl)amine in ethanol with catalytic HCl (4–6 drops) at 80°C for 2–4 hours .
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization (254 nm). Adjust reaction time based on TLC spot intensity .
- Purify the crude product via recrystallization in methanol or ethanol to remove unreacted amines or byproducts. Confirm purity via HPLC (>98%) or melting point analysis .
Q. What are the standard analytical techniques for characterizing this compound?
- Methodological Answer :
- Structural confirmation : Use NMR (400 MHz, DMSO-d6) to identify proton environments (e.g., aromatic protons at δ 7.6–8.2 ppm, butyl/methyl groups at δ 1.0–3.0 ppm) and NMR for carbon backbone analysis .
- Purity assessment : Employ HPLC with a C18 column (acetonitrile/water mobile phase) or measure melting point (expected range: 250–300°C, depending on crystalline form) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~265–350 Da) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectra caused by hydrochloride salt formation?
- Methodological Answer :
- Solvent selection : Use DMSO-d6 to enhance solubility and reduce signal broadening. For insoluble salts, consider deuterated water with a trace of DCl .
- Acid suppression : Add 1–2 drops of trifluoroacetic acid (TFA) to sharpen proton signals from the aromatic and amine groups .
- Comparative analysis : Run control spectra of the free base (if accessible) to distinguish salt-induced shifts. Cross-validate with IR spectroscopy (e.g., carboxylic acid O-H stretch at 2500–3000 cm) .
Q. What strategies are effective for improving the aqueous solubility of this compound in pharmacological assays?
- Methodological Answer :
- Salt modification : Convert the hydrochloride salt to a more soluble form (e.g., sodium or lysine salt) via ion-exchange chromatography .
- Co-solvent systems : Use phosphate-buffered saline (PBS) with 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility without destabilizing the compound .
- pH adjustment : Dissolve in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group, increasing hydrophilicity .
Q. How can computational methods predict the biological activity of 4-[butyl(methyl)amino]benzoic acid derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict cytotoxicity or receptor affinity .
- MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational flexibility .
Data Contradiction & Troubleshooting
Q. How should researchers address inconsistent biological activity data across assay replicates?
- Methodological Answer :
- Batch variability : Confirm compound purity via HPLC and elemental analysis. Impurities >2% can skew IC values .
- Assay conditions : Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and incubation times. Test for serum protein binding effects using dialysis membranes .
- Positive controls : Include reference compounds (e.g., benzoic acid derivatives with known activity) to validate assay reproducibility .
Q. What causes low yields during scale-up synthesis, and how can this be mitigated?
- Methodological Answer :
- Side reactions : Optimize stoichiometry (1.1–1.2 equivalents of butyl(methyl)amine) and reduce reaction temperature to 70°C to minimize dimerization .
- Purification losses : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) for higher recovery .
- Solvent choice : Switch to isopropanol for better solubility of intermediates during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
